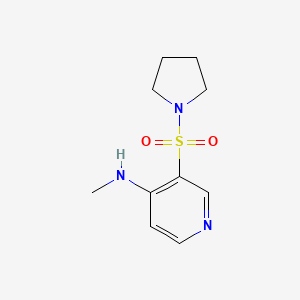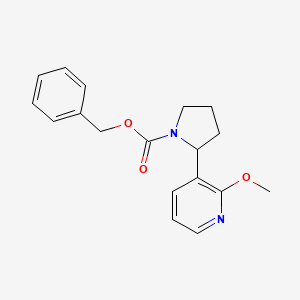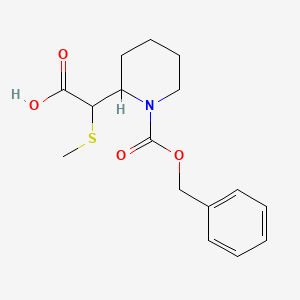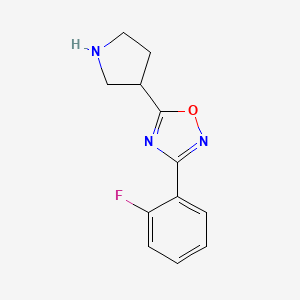
3-(2-Fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzohydrazide with pyrrolidine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
3-(2-Fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-(2-Fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(2-Fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-(2-Fluorophenyl)pyrrolidin-3-ylmethanol
- (4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride
Uniqueness
Compared to similar compounds, 3-(2-Fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole stands out due to its oxadiazole ring, which imparts unique stability and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
特性
分子式 |
C12H12FN3O |
|---|---|
分子量 |
233.24 g/mol |
IUPAC名 |
3-(2-fluorophenyl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H12FN3O/c13-10-4-2-1-3-9(10)11-15-12(17-16-11)8-5-6-14-7-8/h1-4,8,14H,5-7H2 |
InChIキー |
XGUANSHUKMNVPV-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=NC(=NO2)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


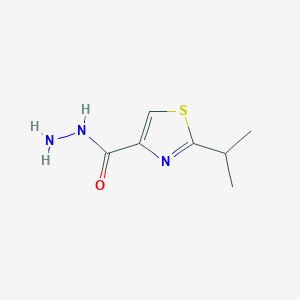

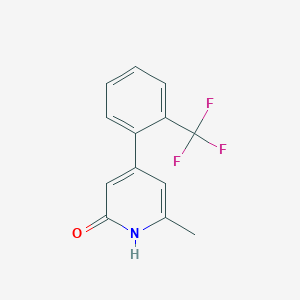

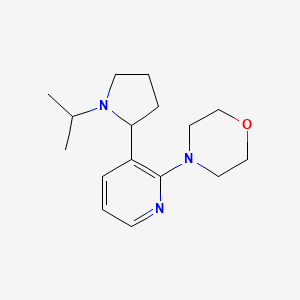
![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one](/img/structure/B11804564.png)

![tert-Butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11804568.png)
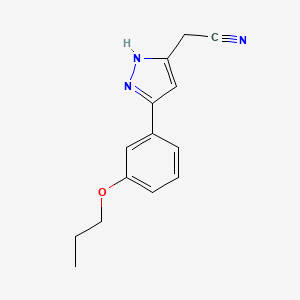
![7-Chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11804581.png)
